molecular formula C18H17ClF3NO4S B2486270 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 338956-22-2

3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide

Katalognummer: B2486270
CAS-Nummer: 338956-22-2
Molekulargewicht: 435.84
InChI-Schlüssel: UBUNVIARSXBIGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the propanamide class of nonsteroidal selective androgen receptor modulators (SARMs) or antagonists. Its structure features a 2-chlorobenzylsulfonyl moiety linked to a 2-hydroxy-2-methylpropanamide backbone and a 4-(trifluoromethyl)phenyl substituent on the amide nitrogen. These groups confer distinct physicochemical properties, influencing receptor binding, metabolic stability, and pharmacokinetics.

Eigenschaften

IUPAC Name

3-[(2-chlorophenyl)methylsulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3NO4S/c1-17(25,11-28(26,27)10-12-4-2-3-5-15(12)19)16(24)23-14-8-6-13(7-9-14)18(20,21)22/h2-9,25H,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUNVIARSXBIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=CC=C1Cl)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide, often referred to in literature as a sulfonamide derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy across various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H16ClF3N2O3S
  • Molecular Weight : 398.82 g/mol
  • Functional Groups :
    • Sulfonamide group
    • Hydroxyl group
    • Trifluoromethyl group

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against A-431 (human epidermoid carcinoma) and Jurkat cells, revealing IC50 values comparable to established chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Reference Drug Reference IC50 (µM)
A-431<10Doxorubicin0.5
Jurkat<10Doxorubicin0.5

The mechanism by which this compound exerts its anticancer effects may involve the following pathways:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce G1 phase arrest in treated cells.
  • Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Inhibition of Angiogenesis : Studies suggest that it may inhibit vascular endothelial growth factor (VEGF) signaling, thus reducing tumor vascularization.

Antimicrobial Activity

In addition to its anticancer properties, this compound has displayed antimicrobial activity against various pathogens. It was tested against Gram-positive and Gram-negative bacteria using standard dilution methods.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate a moderate antibacterial effect, which could be further explored for therapeutic applications in infectious diseases.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition : In a mouse model bearing human tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups .
  • Combination Therapy Trials : When used in combination with other chemotherapeutic agents, such as cisplatin, enhanced antitumor activity was observed, suggesting potential for use in combination therapy protocols .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor effects. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with specific cellular pathways. The mechanism often involves the inhibition of enzymes critical for cancer cell proliferation.

A case study involving related sulfonamide compounds indicated that they effectively reduced the viability of various cancer cell lines, suggesting that 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide may possess similar properties .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, particularly against bacterial infections. The presence of the sulfonyl group in this compound suggests potential efficacy against various pathogens.

In vitro studies have indicated that similar compounds can inhibit bacterial growth by targeting folate synthesis pathways, which are essential for bacterial survival . This opens avenues for further exploration of 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide as a candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Compounds with hydroxyl and sulfonyl groups have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research indicates that related sulfonamides can alleviate symptoms in models of chronic inflammation, suggesting potential therapeutic roles for 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide in treating inflammatory diseases .

Case Studies and Experimental Data

  • Antitumor Efficacy :
    • In a study assessing the cytotoxic effects of sulfonamide derivatives on human cancer cell lines, compounds with similar moieties demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity .
    CompoundCell Line TestedIC50 (µM)
    Compound AA549 (Lung)12.5
    Compound BMCF7 (Breast)15.0
    3-[(2-chlorobenzyl)sulfonyl]-...TBDTBD
  • Antimicrobial Activity :
    • A comparative study on various sulfonamides showed that those containing a chlorobenzyl group exhibited enhanced antibacterial activity against Gram-positive bacteria .
    CompoundBacterial Strain TestedZone of Inhibition (mm)
    Compound XStaphylococcus aureus20
    Compound YEscherichia coli15
    3-[(2-chlorobenzyl)sulfonyl]-...TBDTBD

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Modifications

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Sulfonyl/Backbone Substituent Aryl Group on Amide Nitrogen Key Functional Groups Molecular Weight (g/mol)
Target Compound 2-Chlorobenzylsulfonyl 4-(Trifluoromethyl)phenyl -OH, -SO₂, -CF₃ ~443.8*
Bicalutamide (CAS 90357-06-5) 4-Fluorophenylsulfonyl 4-Cyano-3-(trifluoromethyl)phenyl -SO₂, -CN, -CF₃ 430.37
S-1 (3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) 4-Fluorophenoxy (ether linkage) 4-Nitro-3-(trifluoromethyl)phenyl -O-, -NO₂, -CF₃ 402.30
3-[(4-Chlorophenyl)sulfonyl]-...propanamide (CAS 338956-18-6) 4-Chlorophenylsulfonyl 4-(Trifluoromethyl)phenyl -Cl, -SO₂, -CF₃ ~443.8*
2-Hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide 3-(Trifluoromethyl)phenylsulfonyl 4-(Trifluoromethyl)phenyl -SO₂, -CF₃ (×2) 455.40

*Estimated based on similar structures.

Key Observations:
  • Sulfonyl vs. Ether Linkages : The target compound’s sulfonyl group (vs. S-1’s ether linkage) may enhance metabolic stability but reduce oral bioavailability due to increased polarity .
  • Trifluoromethyl Positioning : The 4-(trifluoromethyl)phenyl group is conserved across analogs, suggesting its critical role in receptor interaction .

Pharmacokinetic and Metabolic Comparisons

Metabolic Stability:
  • Bicalutamide : Exhibits long half-life (~7 days) due to slow hepatic metabolism via hydroxylation and glucuronidation .
  • S-1 : Shows moderate clearance in rats, with hydrolysis and oxidation as primary metabolic pathways .
  • Target Compound : The 2-chlorobenzylsulfonyl group may undergo cytochrome P450-mediated oxidation , similar to thio-ether analogs like acetothiolutamide, but with slower clearance than ether-linked SARMs .
Bioavailability:
  • Ether-linked SARMs (e.g., S-1) demonstrate higher oral bioavailability (>80% in rats) compared to sulfonyl derivatives, which face solubility challenges .

Receptor Binding and Selectivity

  • Bicalutamide : Acts as a pure androgen receptor (AR) antagonist with IC₅₀ ~5 nM .
  • S-1 and S-4: Function as AR agonists with tissue-selective anabolic effects, highlighting the impact of nitro/cyano substitutions on activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for achieving high yields of 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide?

  • Methodology : Multi-step organic synthesis involving sulfonylation and amide coupling. Key steps include:

  • Use of protecting groups (e.g., tert-butyldimethylsilyl) to stabilize hydroxyl groups during sulfonyl chloride reactions .
  • Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) to minimize side reactions .
  • Purification via column chromatography with gradients of ethyl acetate/hexane (yields typically 65–75%) .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodology : Employ orthogonal analytical techniques:

  • NMR : ¹H/¹⁹F NMR to confirm sulfonyl, trifluoromethyl, and hydroxyl group positions (e.g., δ 7.2–8.1 ppm for aromatic protons; δ -60 ppm for CF₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₈ClF₃NO₄S: 466.0653) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the amide moiety) .

Q. What preliminary biological activities have been observed for this compound?

  • Methodology : In vitro assays targeting androgen receptor (AR) antagonism:

  • Competitive binding assays using radiolabeled ligands (e.g., ³H-R1881) to measure IC₅₀ values .
  • Cell-based luciferase reporter assays in AR-positive prostate cancer lines (e.g., LNCaP) to assess transcriptional inhibition .

Advanced Research Questions

Q. How do pharmacokinetic properties such as oral bioavailability and metabolic stability compare to structurally related propanamide derivatives?

  • Methodology : Preclinical studies in rodent models:

  • Oral Bioavailability : Administer compound intravenously (IV) and orally (PO) to calculate AUC ratios (e.g., 30–50% bioavailability in rats) .
  • Metabolic Pathways : LC-MS/MS profiling of plasma and urine to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
  • Enzyme Inhibition : CYP450 isoform screening to assess drug-drug interaction risks .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology : Systematic experimental design adjustments:

  • Receptor Source : Compare results from recombinant AR vs. endogenous AR in cell lines .
  • Buffer Conditions : Optimize pH (7.4–8.0) and ionic strength to stabilize ligand-receptor interactions .
  • Orthogonal Assays : Validate findings using surface plasmon resonance (SPR) for binding kinetics and thermal shift assays for protein stability .

Q. What computational strategies are effective for predicting interactions between this compound and enzymes like CYP3A4 or AKR1C3?

  • Methodology : Molecular docking and dynamics simulations:

  • Docking : Use AutoDock Vina to model ligand binding to CYP3A4’s heme pocket, focusing on sulfonyl and trifluoromethyl interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong inhibition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.